N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide
Description
N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is an acetamide derivative characterized by a 4-methylidenecyclohexyl group attached to the nitrogen of the acetamide backbone and a 4-(propan-2-ylsulfanyl)phenyl substituent on the α-carbon.
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NOS/c1-13(2)21-17-10-6-15(7-11-17)12-18(20)19-16-8-4-14(3)5-9-16/h6-7,10-11,13,16H,3-5,8-9,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJXKVDKIQIPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCC(=C)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide” typically involves multiple steps:
Formation of the cyclohexyl ring: Starting from a suitable cyclohexane derivative, a methylidene group is introduced through a reaction such as a Wittig reaction.
Introduction of the phenyl ring: The phenyl ring with an isopropylthio group can be synthesized separately and then attached to the cyclohexyl ring via a coupling reaction.
Formation of the acetamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide” would depend on its specific interactions with molecular targets. Potential pathways could involve binding to proteins or enzymes, altering their activity, or interacting with cellular membranes.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s structural uniqueness lies in its 4-methylidenecyclohexyl group and propan-2-ylsulfanylphenyl substituent. Below is a comparative analysis with key analogs:
Table 1: Structural and Physical Comparison
*Estimated based on molecular formula.
Key Observations
Cyclohexyl vs. Aromatic Substituents: The cyclohexyl group in the target compound and ’s analog may enhance lipophilicity compared to purely aromatic substituents (e.g., phenylthio in ). Cyclohexyl derivatives often exhibit improved metabolic stability .
Sulfur-Containing Moieties :
- The propan-2-ylsulfanyl group in the target compound shares similarities with phenylthio () and thiazolylsulfamoyl () groups. Sulfur atoms contribute to hydrogen bonding and hydrophobic interactions, critical for enzyme inhibition (e.g., cytohesin inhibitors in ) .
Synthetic Routes :
- Acetamide derivatives are commonly synthesized via coupling reactions (e.g., EDC/DMAP in ) or nucleophilic substitutions (e.g., reaction of thiols with chloroacetamides in ). The target compound’s synthesis likely involves similar strategies, though specific protocols are undocumented .
Biological Relevance :
- Analogs with sulfonamide or triazolyl groups () show promise as antimicrobial or antiviral agents. The target compound’s sulfanyl group may confer analogous bioactivity, though empirical data are needed .
Biological Activity
N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₅NOS
- Molecular Weight : 303.5 g/mol
- CAS Number : 2097898-49-0
The presence of a cyclohexyl ring, a sulfenyl group, and an acetamide moiety contributes to its potential bioactivity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Cyclohexyl Ring : Starting with cyclohexene, a methylidene group is introduced through alkylation.
- Introduction of the Sulfenyl Group : This is achieved via a nucleophilic substitution reaction with propan-2-thiol.
- Acetamide Formation : The final step involves the acylation of the amine with acetic anhydride or acetyl chloride.
This compound exhibits various biological activities attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects.
- Receptor Modulation : It has been shown to interact with receptors that mediate cellular responses, influencing signaling pathways critical for various physiological processes.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary data suggests efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Mechanistic investigations showed increased levels of reactive oxygen species (ROS), leading to apoptosis.
Case Study 2: Anti-inflammatory Action
In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly decreased pro-inflammatory cytokines (TNF-alpha and IL-6) levels by 40% compared to control groups. This suggests its potential application in managing inflammatory diseases.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
